N-(2-phenylpropyl)pentan-1-amine
Description
N-(2-Phenylpropyl)pentan-1-amine is a secondary amine characterized by a pentan-1-amine backbone substituted with a 2-phenylpropyl group. Its molecular formula is C₁₄H₂₃N (molecular weight: 205.34 g/mol). This compound shares structural motifs with phenethylamines and fentanyl analogs but lacks the opioid-associated piperidine or amide groups. Its physicochemical properties, including increased lipophilicity due to the pentyl chain, influence its pharmacokinetic behavior .
Properties
Molecular Formula |
C14H23N |
|---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
N-(2-phenylpropyl)pentan-1-amine |
InChI |
InChI=1S/C14H23N/c1-3-4-8-11-15-12-13(2)14-9-6-5-7-10-14/h5-7,9-10,13,15H,3-4,8,11-12H2,1-2H3 |
InChI Key |
OSCRLMXNDRDFHX-UHFFFAOYSA-N |
SMILES |
CCCCCNCC(C)C1=CC=CC=C1 |
Canonical SMILES |
CCCCCNCC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituted Phenethylamines
Phenpromethamine (N-Methyl-2-phenylpropan-1-amine)
Fentanyl Analogs
Beta-Methyl Fentanyl (N-Phenyl-N-[1-(2-phenylpropyl)piperidin-4-yl]propanamide)
Bicyclic Amines
N-(3-((9r,10r)-9,10-Ethanoanthracen-9(10H)-yl)propyl)-N-methylbicyclo[1.1.1]pentan-1-amine
- Structure : Features a rigid bicyclo[1.1.1]pentane core and anthracene-derived substituents.
- Key Differences :
Chlorinated Amines
N-(2-Chloroethyl)-N-methylpropan-1-amine
- Structure : C₆H₁₄ClN, with a reactive chloroethyl group.
- The target’s phenyl and pentyl groups confer greater steric bulk and lipophilicity, reducing reactivity .
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